molecular formula C5H10O5 B12404575 D-Arabinose-13C-3

D-Arabinose-13C-3

Katalognummer: B12404575
Molekulargewicht: 151.12 g/mol
InChI-Schlüssel: PYMYPHUHKUWMLA-GZOCJTDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Arabinose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of D-arabinose. D-arabinose itself is a naturally occurring pentose sugar and an endogenous metabolite. The incorporation of stable isotopes like carbon-13 into molecules is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, for tracing and quantification purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Arabinose-13C-3 involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to maximize yield and purity. The process may include steps such as fermentation, extraction, and purification to obtain the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the accurate incorporation of the carbon-13 isotope and the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

D-Arabinose-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of D-arabinose, such as D-arabinonic acid (from oxidation) and D-arabitol (from reduction). These derivatives are useful for further studies and applications in different scientific fields .

Wissenschaftliche Forschungsanwendungen

D-Arabinose-13C-3 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of D-Arabinose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through different biochemical processes using techniques like NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and interactions of D-arabinose .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

D-Arabinose-13C-3 is unique due to its specific labeling at the third carbon position, which provides distinct advantages in certain metabolic studies. Its use allows for precise tracking and quantification of metabolic pathways involving D-arabinose, offering insights that may not be achievable with other labeled compounds .

Eigenschaften

Molekularformel

C5H10O5

Molekulargewicht

151.12 g/mol

IUPAC-Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1

InChI-Schlüssel

PYMYPHUHKUWMLA-GZOCJTDTSA-N

Isomerische SMILES

C([C@H]([C@H]([13C@@H](C=O)O)O)O)O

Kanonische SMILES

C(C(C(C(C=O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.